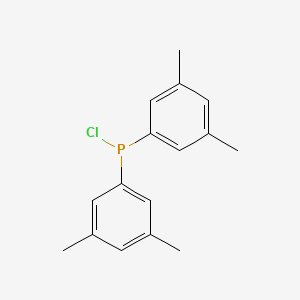

Bis(3,5-Dimethylphenyl)chlorophosphin

Übersicht

Beschreibung

Bis(3,5-dimethylphenyl)chlorophosphine is a useful research compound. Its molecular formula is C16H18ClP and its molecular weight is 276.74 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(3,5-dimethylphenyl)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(3,5-dimethylphenyl)chlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,5-dimethylphenyl)chlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Bis(3,5-Dimethylphenyl)chlorophosphin dient als wertvoller Ligand in der organischen Synthese. Es ermöglicht verschiedene Kupplungsreaktionen, darunter:

- Buchwald-Hartwig-Kreuzkupplung: Verbessert die Bildung von Kohlenstoff-Stickstoff-Bindungen .

- Suzuki-Miyaura-Kupplung: Unterstützt die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Aryl- und Alkylgruppen .

- Negishi-Kupplung: Wird verwendet, um Alkylzinkverbindungen mit Arylhalogeniden zu kuppeln .

- Heck-Reaktion: Katalysiert die Addition von Arylgruppen an Alkene .

Medizinische Chemie

In der medizinischen Chemie wird dieses Chlorphosphin zur Entwicklung neuer Arzneimittel eingesetzt, indem es bei der Synthese komplexer Moleküle hilft. Seine Rolle umfasst:

- Arzneimittelforschung: Wirkt als Katalysator bei der Synthese von biologisch aktiven Molekülen .

- Lead-Optimierung: Hilft bei der Modifizierung von Leitverbindungen, um die Wirksamkeit zu verbessern und die Toxizität zu reduzieren .

Materialwissenschaften

In den Materialwissenschaften wird this compound zur Entwicklung neuer Materialien mit verbesserten Eigenschaften eingesetzt:

- Polymerkunde: Es kann Polymerisationsreaktionen initiieren, um neuartige Polymere mit spezifischen Eigenschaften zu erzeugen .

- Nanotechnologie: Wird bei der Synthese von Nanopartikeln für verschiedene Anwendungen eingesetzt .

Katalyseforschung

Diese Verbindung wird in der Katalyseforschung häufig für folgende Zwecke verwendet:

- Asymmetrische Katalyse: Ermöglicht die Synthese von chiralen Molekülen, die für die Herstellung von enantiomerenreinen Pharmazeutika von entscheidender Bedeutung sind .

- Homogene Katalyse: Wirkt als homogener Katalysator, der leicht aus dem Reaktionsgemisch abgetrennt werden kann .

Polymerkunde

This compound findet Anwendung in der Polymerkunde, wo es an folgenden Prozessen beteiligt ist:

- Katalyse der Polymerisation: Es kann als Katalysator in verschiedenen Polymerisationsprozessen wirken, um Polymere mit gewünschten Eigenschaften zu erzeugen .

- Modifizierung von Polymerstrukturen: Hilft bei der Veränderung der Struktur von Polymeren, um ihre Funktionalität zu verbessern .

Umweltanwendungen

Die Rolle der Verbindung in Umweltanwendungen umfasst:

- Kohlenstoffabscheidung: Es könnte an der Forschung zur Abscheidung von Kohlendioxid aus der Atmosphäre beteiligt sein, um die Auswirkungen des Klimawandels zu verringern .

- Grüne Chemie: Wird bei der Entwicklung umweltfreundlicher Synthesewege eingesetzt .

Analytische Chemie

In der analytischen Chemie wird es für folgende Zwecke verwendet:

- Spektroskopie: Als Reagenz in der spektroskopischen Analyse, um die Struktur komplexer Moleküle zu bestimmen .

- Chromatographie: Hilft bei der Trennung von Verbindungen in chromatographischen Verfahren .

Fortgeschrittene Forschung

Schließlich wird this compound in der fortgeschrittenen Forschung für folgende Zwecke verwendet:

Wirkmechanismus

Target of Action

It is known to be a ligand suitable for various coupling reactions .

Mode of Action

Bis(3,5-dimethylphenyl)chlorophosphine interacts with its targets through several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of Bis(3,5-dimethylphenyl)chlorophosphine’s action are largely dependent on the specific reactions it is involved in . As a ligand in various coupling reactions, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic compounds.

Biochemische Analyse

Biochemical Properties

Bis(3,5-dimethylphenyl)chlorophosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it can form complexes with transition metals, which are then used to catalyze cross-coupling reactions. These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .

Cellular Effects

The effects of Bis(3,5-dimethylphenyl)chlorophosphine on cellular processes are not extensively documented. As a ligand, it can influence cell signaling pathways and gene expression by modulating the activity of metal-containing enzymes. These enzymes play vital roles in various cellular functions, including metabolism and signal transduction. The presence of Bis(3,5-dimethylphenyl)chlorophosphine can alter the activity of these enzymes, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, Bis(3,5-dimethylphenyl)chlorophosphine exerts its effects through binding interactions with metal ions. It acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can either activate or inhibit enzymatic activity, depending on the nature of the metal and the specific reaction. For example, in cross-coupling reactions, the ligand-metal complex facilitates the transfer of functional groups between molecules, leading to the formation of new chemical bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Bis(3,5-dimethylphenyl)chlorophosphine are critical factors. The compound is generally stable under recommended storage conditions, but its reactivity can change over time. Long-term studies have shown that the compound can degrade, leading to a decrease in its effectiveness as a ligand. This degradation can impact the outcomes of biochemical reactions, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of Bis(3,5-dimethylphenyl)chlorophosphine in animal models have not been extensively studied. It is known that the compound’s activity can vary with different dosages. At low doses, it may act as an effective ligand, facilitating enzymatic reactions. At higher doses, it could potentially exhibit toxic effects, disrupting cellular functions and leading to adverse outcomes. These dosage-dependent effects highlight the importance of precise dosing in experimental settings .

Metabolic Pathways

Bis(3,5-dimethylphenyl)chlorophosphine is involved in metabolic pathways that require the formation of metal-ligand complexes. These pathways often involve enzymes that catalyze the transfer of functional groups, such as phosphine groups, to various substrates. The presence of Bis(3,5-dimethylphenyl)chlorophosphine can influence the flux of metabolites through these pathways, altering the levels of specific metabolites and impacting overall metabolic activity .

Transport and Distribution

The transport and distribution of Bis(3,5-dimethylphenyl)chlorophosphine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, determining its availability for biochemical reactions. Understanding these transport mechanisms is crucial for optimizing the use of Bis(3,5-dimethylphenyl)chlorophosphine in various applications .

Subcellular Localization

The subcellular localization of Bis(3,5-dimethylphenyl)chlorophosphine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may be directed to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can impact gene expression .

Eigenschaften

IUPAC Name |

chloro-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEBDAANWYNQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400511 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74289-57-9 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Bis(3,5-dimethylphenyl)chlorophosphine in the synthesis of xylBINAP?

A1: Bis(3,5-dimethylphenyl)chlorophosphine serves as a crucial starting material in the synthesis of xylBINAP []. The compound reacts with the bis-Grignard reagent derived from racemic 2,2′-dibromo-1,1′-binaphthalene to form racemic xylBINAPO oxide. This intermediate is then resolved and subsequently deoxygenated to yield enantiomerically pure xylBINAP.

Q2: Are there alternative synthetic routes to xylBINAP that utilize different phosphorus reagents?

A2: Yes, the research article highlights alternative synthetic strategies for xylBINAP that employ nickel-catalyzed coupling reactions []. Instead of Bis(3,5-dimethylphenyl)chlorophosphine, these methods utilize either Bis(3,5-dimethylphenyl)phosphine or Bis(3,5-dimethylphenyl)bromophosphine in conjunction with enantiomerically enriched binaphthyl 2,2′-ditriflate and zinc metal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)